1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride
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Overview
Description
1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing two nitrogen atoms at opposite positions in a six-membered ring. This particular compound is characterized by the presence of an ethoxyethyl group and a methyl group attached to the piperazine ring, with the hydrochloride salt form enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride typically involves the reaction of 2-methylpiperazine with 2-chloroethyl ethyl ether under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine ring attacks the electrophilic carbon of the chloroethyl group, displacing the chlorine atom and forming the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid by-product.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The final product is typically purified through recrystallization or chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound to its corresponding amine derivatives.
Substitution: The ethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: N-oxides of 1-(2-Ethoxyethyl)-2-methylpiperazine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of receptor-ligand interactions and enzyme inhibition.
Industry: The compound is used in the production of various industrial chemicals, including surfactants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The ethoxyethyl and methyl groups on the piperazine ring can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
1-(2-Ethoxyethyl)-4-phenyl-4-propionyl-oxypiperidine: An analgesic drug acting on the central nervous system.
1-(2-Ethoxyethyl)-4-ethynyl-4-benzoyloxypiperidine: A local anesthetic and antiarrhythmic drug.
Uniqueness: 1-(2-Ethoxyethyl)-2-methylpiperazine hydrochloride is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of both an ethoxyethyl and a methyl group allows for unique interactions with molecular targets, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-ethoxyethyl)-2-methylpiperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.ClH/c1-3-12-7-6-11-5-4-10-8-9(11)2;/h9-10H,3-8H2,1-2H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNCJOIAUSXTRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCNCC1C.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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